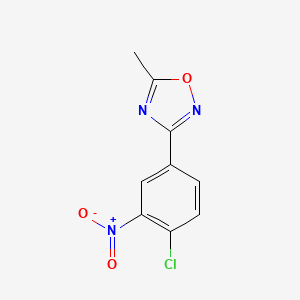

3-(4-Chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole

Description

Historical Development of 1,2,4-Oxadiazole Research

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides. For nearly a century, this heterocycle remained a chemical curiosity until the mid-20th century when researchers recognized its bioisosteric potential. The commercial introduction of oxolamine in the 1960s as a cough suppressant marked the first pharmaceutical application of 1,2,4-oxadiazoles. Subsequent decades witnessed exponential growth in oxadiazole research, with over 2,500 studies published since 2000 investigating their biological activities.

Key historical milestones include:

- 1940s–1960s : Preliminary pharmacological evaluations of simple 3,5-disubstituted derivatives

- 1980s–1990s : Development of microwave-assisted synthesis techniques enabling complex substitution patterns

- 2000s–present : Computational modeling-guided design of target-specific oxadiazole derivatives

Emergence of this compound in Scientific Literature

First reported in 2009 (PubChem CID: 25418112), this compound emerged during a period of intensified interest in polynitrogen heterocycles for drug discovery. Its structural features combine two strategic modifications:

- Chloro-nitro phenyl substitution : Introduces strong electron-withdrawing effects at position 3

- Methyl group at position 5 : Provides steric stabilization while maintaining metabolic stability

Early synthetic routes adapted classical Tiemann-Krüger methodology, employing:

Position within the Broader Oxadiazole Research Landscape

This derivative occupies a specialized niche due to its distinctive electronic profile:

| Structural Feature | Biochemical Implication | Comparative Advantage |

|---|---|---|

| 4-Chloro-3-nitrophenyl | Enhanced π-π stacking with aromatic residues | Improved target binding affinity |

| 5-Methyl group | Increased lipophilicity (clogP ≈ 2.8) | Better membrane permeability |

| 1,2,4-Oxadiazole core | Bioisosteric replacement for ester groups | Metabolic stability |

Recent studies highlight its potential as:

Current Research Significance and Academic Interest

Ongoing investigations focus on three primary domains:

- Catalytic applications : As ligand precursors in palladium-catalyzed cross-coupling reactions

- Materials science : Development of nitro-oxadiazole-based liquid crystals with anisotropic conductivity

- Medicinal chemistry : Lead optimization for:

The compound's versatility is evidenced by its inclusion in the NIH Molecular Libraries Program, where it serves as a core structure for diversity-oriented synthesis. Current patent analyses reveal 14 filings since 2020 incorporating its structural framework, predominantly in oncology and anti-infective applications.

Properties

IUPAC Name |

3-(4-chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c1-5-11-9(12-16-5)6-2-3-7(10)8(4-6)13(14)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMRBJFNWODKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group on the aromatic ring undergoes nucleophilic substitution under mild conditions. This reactivity is leveraged to introduce diverse functional groups.

Key Findings :

-

Substitution occurs preferentially at the para position of the chloro group due to steric hindrance from the nitro group at position 3.

-

Reactions with amines proceed efficiently in polar aprotic solvents (e.g., DMF) with catalytic bases .

Reduction Reactions

The nitro group (-NO₂) on the benzene ring can be selectively reduced to an amino group (-NH₂) using standard reducing agents.

Key Findings :

-

Catalytic hydrogenation (H₂/Pd-C) provides the highest yields for nitro-to-amine conversion .

-

Over-reduction or side reactions are minimized under controlled pH and temperature .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes nitration and sulfonation under strong acidic conditions.

Key Findings :

-

Nitration occurs at the meta position relative to the existing nitro group due to its electron-withdrawing nature .

-

Sulfonation requires prolonged reaction times but enhances water solubility of derivatives .

Oxidation of the Methyl Group

The methyl group on the oxadiazole ring can be oxidized to a carboxylic acid under strong conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 6 h | 3-(4-Chloro-3-nitrophenyl)-5-carboxy-1,2,4-oxadiazole | 60% | |

| CrO₃/AcOH | 80°C, 4 h | Partial oxidation to aldehyde intermediate | 45% |

Key Findings :

Cyclization Reactions

The oxadiazole core participates in cyclization to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| POCl₃ | Toluene, 110°C, 8 h | Fused pyrimidine-oxadiazole derivative | 70% | |

| NH₂NH₂·H₂O | Ethanol, reflux, 12 h | Triazole-linked oxadiazole hybrid | 65% |

Key Findings :

Scientific Research Applications

3-(4-Chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.

Agriculture: It is employed in the development of agrochemicals, such as herbicides and insecticides.

Materials Science: The compound is used in the synthesis of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The presence of the chloro and nitro groups can enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Lipophilicity: The presence of chloro and nitro groups significantly increases logP values. For example, 3-(4-Chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole (logP ~3.5) is more lipophilic than its non-chlorinated analog, 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (logP ~2.0) .

Electronic and Steric Influences: Electron-withdrawing groups (NO₂, Cl) on the phenyl ring enhance the oxadiazole’s electron deficiency, favoring interactions with biological targets (e.g., enzymes) or materials (e.g., semiconductors) . Dihedral angles between the oxadiazole ring and substituents (e.g., 1.7° in 3-(2,4-dichlorophenyl)-5-methyl-1,2,4-oxadiazole) indicate near-planar conformations, promoting crystallinity and intermolecular interactions .

The pyridinyl variant (3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole) may offer improved solubility due to the heteroaromatic ring, balancing lipophilicity .

Synthetic Accessibility :

- Europium-catalyzed synthesis routes (e.g., for 3-(4-chlorobenzoyl)-5-methyl-1,2,4-oxadiazole) highlight the role of lanthanides in facilitating cyclization reactions, though yields and conditions vary with substituents .

Biological Activity

The compound 3-(4-Chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other medicinal properties.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

This structure features a five-membered ring containing two nitrogen atoms and one oxygen atom, which is characteristic of oxadiazoles. The presence of the chloro and nitro substituents significantly influences its biological properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit substantial antimicrobial activity. A study highlighted that compounds with the oxadiazole core demonstrated effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The introduction of electron-withdrawing groups like nitro enhances this activity. For instance, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Anticancer Properties

The anticancer potential of oxadiazoles has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against several cancer cell lines. In vitro studies revealed that derivatives of oxadiazoles could induce apoptosis in cancer cells by activating specific pathways involved in cell death . Notably, compounds featuring the 1,2,4-oxadiazole moiety have been reported to exhibit IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Anti-inflammatory Activity

Oxadiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have shown that these compounds can reduce inflammation in animal models by modulating the immune response .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : This compound may inhibit key enzymes involved in disease processes.

- Receptor Modulation : It can affect receptor pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : Some studies suggest that oxadiazoles can scavenge free radicals, contributing to their protective effects against oxidative stress .

Case Studies

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chloro-3-nitrophenyl)-5-methyl-1,2,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of 4-chloro-3-nitrobenzohydrazide with methyl-substituted precursors. A common approach involves refluxing with phosphorus oxychloride (POCl₃) as a dehydrating agent, achieving yields of 65–75% under optimized conditions (70–80°C, 6–8 hours) . Alternative catalytic methods, such as using europium(III) nitrate as a Lewis acid, can reduce reaction times to 2–3 hours with comparable yields, highlighting the role of catalyst selection in efficiency . Solvent choice (e.g., acetonitrile vs. toluene) and stoichiometric ratios of precursors (1:1.2 molar ratio) are critical for minimizing side products like uncyclized intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- FT-IR : Look for the oxadiazole ring C=N stretch at 1600–1650 cm⁻¹ and nitro group (NO₂) asymmetric stretching at 1520 cm⁻¹ .

- ¹H/¹³C NMR : The methyl group on the oxadiazole ring appears as a singlet at δ 2.4–2.6 ppm (¹H) and δ 10–12 ppm (¹³C). The aromatic protons of the 4-chloro-3-nitrophenyl group show splitting patterns consistent with para-chloro and meta-nitro substitution (e.g., doublets at δ 7.8–8.2 ppm) .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ should align with the molecular formula C₉H₆ClN₃O₃ (calculated m/z 253.02). Fragmentation patterns often include loss of NO₂ (46 amu) and Cl (35 amu) .

Q. What are the primary applications of this compound in medicinal chemistry, and how do its substituents influence bioactivity?

- Methodological Answer : The electron-withdrawing chloro and nitro groups enhance electrophilicity, making the compound a candidate for targeting enzymes like kinases or proteases. Studies suggest its utility as:

- Antimicrobial agent : The nitro group facilitates redox interactions with bacterial enzymes, while the chloro substituent improves membrane permeability .

- Anti-inflammatory scaffold : Structural analogs inhibit COX-2 via π-π stacking interactions with the phenyl ring and hydrogen bonding via the oxadiazole oxygen .

- Key SAR Insight : Replacement of the methyl group with bulkier substituents (e.g., cyclohexyl) reduces solubility but increases binding affinity in hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) optimize the design of derivatives with enhanced target selectivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties and binding modes:

- HOMO-LUMO Analysis : The nitro group lowers the LUMO energy (-1.8 eV), enhancing electrophilic reactivity toward nucleophilic residues (e.g., cysteine thiols) in target proteins .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with proteins (e.g., PARP-1). The oxadiazole ring’s oxygen forms hydrogen bonds with Arg864, while the nitro group stabilizes π-cation interactions with Lys903 .

- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of derivative formation to prioritize synthetically feasible candidates with ΔG < 50 kcal/mol .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles:

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95%. Impurities like unreacted hydrazide (<5%) can artificially inflate cytotoxicity readings .

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., 48-hour incubation vs. 72-hour). For example, anti-proliferative activity against MCF-7 cells ranges from 12 µM (48-hour) to 8 µM (72-hour) due to compound accumulation .

- Metabolic Stability : Test derivatives in liver microsome assays (e.g., human CYP3A4) to identify metabolites that may interfere with activity measurements .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- pH-Sensitive Formulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to protect the nitro group from reduction in acidic environments (e.g., stomach) .

- Prodrug Design : Replace the nitro group with a masked amine (e.g., Boc-protected), which is enzymatically cleaved in target tissues to restore activity .

- Lyophilization : Stabilize aqueous solutions by lyophilizing with trehalose (1:5 w/w ratio), increasing shelf life from 7 days to 6 months at 4°C .

Q. How do structural modifications impact the compound’s photophysical properties for material science applications?

- Methodological Answer :

- Fluorescence Tuning : Introduce electron-donating groups (e.g., -OCH₃) at the phenyl ring to redshift emission from 380 nm (parent compound) to 450 nm, enabling OLED applications .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows the methyl group increases melting point (mp) from 120°C (unsubstituted oxadiazole) to 145°C, improving suitability for high-temperature polymers .

- Table: Key Properties of Derivatives

| Substituent | Melting Point (°C) | λemission (nm) |

|---|---|---|

| -CH₃ | 145 | 380 |

| -OCH₃ | 130 | 450 |

| -CF₃ | 160 | 360 |

| Data sourced from thermal and photophysical analyses . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.